molecular formula C12H19NO2 B1281185 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine CAS No. 23023-17-8

2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine

Cat. No.: B1281185
CAS No.: 23023-17-8
M. Wt: 209.28 g/mol
InChI Key: CYRFLEMTQNARBO-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine (CAS 23023-17-8) is a high-purity organic compound supplied as a powder and characterized by the molecular formula C12H19NO2 and a molecular weight of 209.29 g/mol . This amine is provided for Research Use Only (RUO) and is strictly intended for use in professional laboratory settings. It is not for diagnostic, therapeutic, or personal use. Researchers value this compound for its role as a synthetic intermediate in life science research, particularly in medicinal chemistry for the development and study of novel pharmacologically active molecules . Its structure, featuring a primary amine attached to a 2-methylpropan moiety and a 3,4-dimethoxyphenyl ring system, makes it a valuable building block for constructing more complex chemical entities. The compound should be stored at room temperature, and researchers must consult the safety data sheet prior to use, as it carries specific hazard warnings . Available in various standard and custom purities, including 99%, 99.9%, and higher, this chemical is offered in multiple packaging options to suit research and bulk requirements .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-12(2,8-13)9-5-6-10(14-3)11(7-9)15-4/h5-7H,8,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRFLEMTQNARBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80482825
Record name 2-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23023-17-8
Record name 3,4-Dimethoxy-β,β-dimethylbenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23023-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination of 3,4-Dimethoxyphenyl Ketone Derivatives

Reductive amination remains the most widely employed method for synthesizing 2-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine. This approach involves the reaction of 3,4-dimethoxypropiophenone derivatives with methylamine or its equivalents under reducing conditions. Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane at room temperature is a preferred system, achieving yields of 75–85%. Alternative reductants like sodium cyanoborohydride (NaBH₃CN) in methanol at 40–50°C have also been reported, though with slightly lower efficiency (65–72% yield).

Key Reaction Parameters

Parameter Conditions
Starting Material 3,4-Dimethoxypropiophenone
Amine Source Methylamine hydrochloride
Reducing Agent NaBH(OAc)₃ or NaBH₃CN
Solvent Dichloromethane or methanol
Temperature 20–50°C
Reaction Time 6–12 hours
Yield 65–85%

This method’s scalability is limited by the cost of boron-based reductants, prompting exploration of catalytic hydrogenation alternatives.

Catalytic Hydrogenation of Nitrile Precursors

Industrial-scale synthesis often employs catalytic hydrogenation of 3,4-dimethoxyphenylacetonitrile derivatives. Patent data reveals that hydrogenation in the presence of methylamine over palladium-on-carbon (Pd/C) or Raney nickel catalysts at 50–100 bar H₂ pressure yields the target amine with >90% purity. Copper chromite catalysts under milder conditions (30–50 bar H₂, 80–100°C) are also effective, particularly for minimizing over-reduction byproducts.

Optimized Industrial Protocol

Component Specification
Nitrile Precursor 3,4-Dimethoxyphenylacetonitrile
Catalyst 5% Pd/C or Cu-Cr oxide
Methylamine Ratio 1:1.2 (nitrile:methylamine)
Hydrogen Pressure 30–100 bar
Temperature 80–120°C
Reaction Time 4–8 hours
Yield (Isolated) 82–89%

Continuous flow reactors enhance this method’s efficiency, reducing reaction times to 1–2 hours while maintaining yields above 80%.

Reduction of Amides via Transition Metal-Free Pathways

Emerging methodologies utilize transition metal-free systems for amide reduction. A 2025 study demonstrated that 2-(3,4-dimethoxyphenyl)-2-methylpropanamide reacts with pinacolborane (HBpin) in toluene at 110°C, catalyzed by a boron-based Lewis acid (2 mol%), to yield the amine in 78–86% efficiency. This approach avoids precious metals and operates under inert atmospheres, making it cost-effective for lab-scale production.

Comparative Data: LiAlH₄ vs. HBpin Reduction

Parameter LiAlH₄ Method HBpin Method
Starting Material Propanamide derivative Propanamide derivative
Reductant LiAlH₄ (3 equiv) HBpin (4 equiv)
Catalyst None B(C₆F₅)₃ (2 mol%)
Solvent Tetrahydrofuran (THF) Toluene
Temperature 0°C → reflux 110°C
Reaction Time 12–18 hours 6–8 hours
Yield 70–75% 78–86%

The HBpin method’s shorter reaction time and milder workup (aqueous quench vs. careful LiAlH₄ neutralization) offer practical advantages.

Enzymatic Synthesis Using Transaminases

Biocatalytic routes employing (R)- or (S)-selective transaminases have been explored for enantioselective synthesis. Immobilized whole-cell catalysts expressing ω-transaminases convert 3,4-dimethoxypropiophenone to the (R)-enantiomer with 92% enantiomeric excess (ee) under optimized conditions. While this method is primarily used for chiral amine production, racemic this compound can be obtained by omitting enantioselective enzymes.

Biocatalytic Reaction Metrics

Parameter Value
Substrate 3,4-Dimethoxypropiophenone
Cofactor Pyridoxal-5'-phosphate (PLP)
pH 7.5–8.5
Temperature 30–37°C
Reaction Time 24–48 hours
Conversion Rate 60–75%
Space-Time Yield 0.8–1.2 g/L/h

This method’s scalability is constrained by enzyme cost and long reaction times but offers an eco-friendly alternative.

Industrial-Scale Optimization and Purification

Large-scale production prioritizes cost efficiency and purity. Continuous hydrogenation in fixed-bed reactors using Cu-Cr catalysts achieves throughputs of 50–100 kg/day with 95% purity. Final purification involves recrystallization from isopropyl alcohol/hexane mixtures or chromatography on silica gel modified with triethylamine.

Typical Industrial Purification Workflow

  • Crude Product Isolation : Filtration and solvent removal under reduced pressure.
  • Recrystallization : Dissolve in hot isopropyl alcohol (60°C), add hexane dropwise, cool to 0°C.
  • Chromatography (if needed): Silica gel column with ethyl acetate/hexane (1:4) + 1% triethylamine.
  • Final Drying : Vacuum drying at 40–50°C for 12 hours.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine involves its interaction with biological targets such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: Similar structure but lacks the methyl group on the propyl chain.

    2-(3,4-Dimethoxyphenyl)ethanamine: Similar structure but with a shorter ethyl chain.

    2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-ol: Similar structure but with a hydroxyl group instead of an amine.

Uniqueness

2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine is unique due to the presence of both methoxy groups on the phenyl ring and the methylated propyl chain, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine, also known as a substituted phenylpropylamine, has garnered attention in pharmacological research due to its potential biological activities. This compound features a dimethoxy-substituted phenyl group, which is believed to enhance its interaction with various biological targets. The following sections will detail its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant research findings.

  • Molecular Formula : C12H17NO2
  • Molecular Weight : Approximately 209.27 g/mol

The compound's structure contributes to its unique chemical properties and potential biological activities. Its synthesis typically involves reactions that allow for the introduction of the dimethoxy group on the aromatic ring.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound may function as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neuropharmacology.
  • Receptor Binding : Preliminary studies suggest that it interacts with neurotransmitter receptors, potentially influencing neurotransmitter levels and signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Neurotransmitter Modulation : It has been investigated for its effects on neurotransmitter systems, particularly in relation to conditions like Alzheimer's disease.
  • Antioxidant Properties : Studies have shown that this compound may possess antioxidant capabilities, contributing to cellular protection against oxidative stress.
  • Anti-melanogenic Effects : Analogous compounds have demonstrated the ability to inhibit tyrosinase activity, suggesting potential applications in treating hyperpigmentation disorders.

Research Findings

Several studies have evaluated the efficacy of this compound and related compounds:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits acetylcholinesterase activity; potential for Alzheimer’s treatment
Antioxidant ActivityExhibits protective effects against oxidative damage
Tyrosinase InhibitionPotential anti-melanogenic properties through inhibition of tyrosinase

Case Studies

  • Neuropharmacological Studies : In vitro assays have demonstrated that this compound can effectively inhibit AChE with an IC50 value comparable to known inhibitors. This suggests a potential role in enhancing cholinergic transmission in neurodegenerative conditions.
  • Tyrosinase Inhibition Research : Related compounds have shown significant inhibition of mushroom tyrosinase, with some analogs exhibiting IC50 values substantially lower than that of standard inhibitors like kojic acid. This indicates a promising avenue for cosmetic applications targeting skin pigmentation disorders.

Q & A

Q. Table 1. Common Impurities in this compound

ImpurityRelative Retention TimeLimit (%)Source
Demethylated derivative0.45≤0.5Incomplete alkylation
Isopropylamine adduct0.75≤0.2Side reaction during amination

Q. Table 2. Chiral HPLC Conditions for Enantiomer Separation

ColumnMobile PhaseFlow RateRetention Time (S)Retention Time (R)
Chiralpak ADHexane:Isopropanol (9:1)1.0 mL/min12.3 min15.8 min

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